N-(3-benzamidophenyl)-4-bromobenzamide
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Overview
Description
N-(3-benzamidophenyl)-4-bromobenzamide is an organic compound with the molecular formula C20H15BrN2O2 It is known for its unique structure, which includes a bromine atom and a benzoylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with 3-aminobenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)-4-bromobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the benzamide core.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
N-(3-benzamidophenyl)-4-bromobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(benzoylamino)phenyl]-3-bromo-4-methoxybenzamide
- N-[3-(benzoylamino)phenyl]-4-chlorobenzamide
Uniqueness
N-(3-benzamidophenyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different halogen atoms or functional groups.
Properties
Molecular Formula |
C20H15BrN2O2 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)-4-bromobenzamide |
InChI |
InChI=1S/C20H15BrN2O2/c21-16-11-9-15(10-12-16)20(25)23-18-8-4-7-17(13-18)22-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,24)(H,23,25) |
InChI Key |
PPDAPIGWGRMZTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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